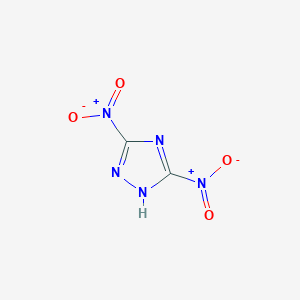

3,5-dinitro-1H-1,2,4-triazole

Description

Significance of Nitrogen-Rich Heterocycles in High-Energy-Density Materials (HEDMs)

Nitrogen-rich heterocycles are a cornerstone in the ongoing research and development of high-energy-density materials (HEDMs). nih.govacs.org These cyclic compounds, characterized by a high nitrogen content, are sought after for their potential to offer superior performance and enhanced safety profiles compared to traditional energetic materials. acs.orgrsc.orgspringerprofessional.de The inherent chemical architecture of these molecules, rich in N-N and C-N bonds, leads to a high positive heat of formation, a key indicator of a material's energetic potential. nih.govacs.orgacs.org Upon decomposition, these materials release a significant amount of energy, often producing environmentally benign nitrogen gas as a primary byproduct. acs.org

The versatility of nitrogen-rich heterocyclic frameworks, such as triazoles and tetrazoles, allows for the strategic introduction of various functional groups, known as "explosophores," like nitro (-NO2), nitramino (-NHNO2), or azido (B1232118) (-N3) groups. nih.govresearchgate.net This functionalization is a critical aspect of molecular design in HEDM research, as it allows for the fine-tuning of properties such as density, oxygen balance, thermal stability, and sensitivity to external stimuli like impact and friction. nih.govacs.orgbohrium.com For instance, the introduction of nitro groups can significantly increase the density and oxygen balance of a compound, thereby enhancing its detonation performance. researchgate.net Conversely, the incorporation of amino (-NH2) groups can improve thermal stability and reduce sensitivity through the formation of hydrogen bonds. nsf.gov

The ability to combine different heterocyclic rings or to create fused-ring systems further expands the possibilities for creating novel HEDMs with tailored properties. springerprofessional.densf.gov This molecular engineering approach aims to strike a delicate balance between high energy output and low sensitivity, a fundamental challenge in the field of energetic materials. acs.orgnih.gov

Evolution of Dinitrotriazole Compounds as Energetic Frameworks

Within the broader class of nitrogen-rich heterocycles, dinitrotriazole compounds have emerged as a significant area of investigation for energetic materials. The 1,2,4-triazole (B32235) ring, in particular, has proven to be a robust and versatile scaffold for the development of HEDMs. nsf.gov The presence of two nitro groups on the triazole ring, as seen in 3,5-dinitro-1H-1,2,4-triazole (DNT), creates a highly energetic and oxidatively balanced molecule. sciencemadness.org

Early research into dinitrotriazole compounds laid the groundwork for the synthesis and characterization of a wide array of energetic salts. sciencemadness.org The acidic nature of the N-H proton in DNT allows for the formation of numerous salts with both inorganic and organic cations. This deprotonation to the 3,5-dinitro-1,2,4-triazolate anion is a key feature that has been extensively exploited to create a diverse family of energetic materials. rsc.orgresearchgate.netnih.gov

The evolution of research in this area has seen a progression from simple metal salts to more complex energetic ionic liquids and coordination polymers. researchgate.netat.ua Scientists have systematically studied how different cations influence the properties of the resulting energetic material. For example, salts formed with nitrogen-rich cations like ammonium (B1175870), guanidinium (B1211019), and aminoguanidinium have been shown to possess desirable energetic properties. rsc.orgnih.gov The use of larger organic cations can lead to materials with very low sensitivity to shock and friction. rsc.orgnih.gov This ability to tune the physical and energetic properties through cation selection is a significant advantage of the dinitrotriazole framework.

General Overview of Research Avenues for this compound

Research concerning this compound (HDNT) is multifaceted, exploring its synthesis, purification, structural characterization, and its application as a foundational building block for a new generation of energetic materials. sciencemadness.orgrsc.org A primary focus of research has been the development and optimization of synthetic routes to produce high-purity HDNT. sciencemadness.orgresearchgate.netrsc.org The common synthesis involves the diazotization and nitration of 3,5-diamino-1,2,4-triazole. sciencemadness.orgvulcanchem.com However, controlling this process to avoid the formation of sensitive impurities, such as azidotriazoles, is a critical challenge that has been a subject of detailed investigation. sciencemadness.orgvulcanchem.com Consequently, purification techniques, particularly sublimation, have been refined to obtain pure HDNT suitable for further use. sciencemadness.orgrsc.orgvulcanchem.com

Another significant avenue of research is the comprehensive characterization of HDNT and its derivatives. This includes the study of its polymorphic forms, with both triclinic and monoclinic crystal structures having been identified and analyzed. sciencemadness.orgrsc.orgvulcanchem.com Understanding the crystal structure is crucial as it directly influences the density and stability of the material. The thermal behavior of HDNT, particularly its decomposition temperature, is another key area of study, as it dictates the material's thermal stability. sciencemadness.orgvulcanchem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

26621-32-9 |

|---|---|

Molecular Formula |

C2HN5O4 |

Molecular Weight |

159.06 g/mol |

IUPAC Name |

3,5-dinitro-1H-1,2,4-triazole |

InChI |

InChI=1S/C2HN5O4/c8-6(9)1-3-2(5-4-1)7(10)11/h(H,3,4,5) |

InChI Key |

SXMBECNFEHPCNP-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NC(=NN1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for 3,5 Dinitro 1h 1,2,4 Triazole

Conventional Synthesis from 3,5-Diamino-1,2,4-triazole Precursors

The most established route to 3,5-dinitro-1H-1,2,4-triazole begins with the precursor 3,5-diamino-1,2,4-triazole (DAT). This method fundamentally involves the conversion of the amino groups into nitro groups.

The transformation of 3,5-diamino-1,2,4-triazole into its dinitro analogue is effectively achieved through a diazotization reaction followed by nitration. researchgate.net This process typically involves treating the starting material with an excess of sodium nitrite (B80452) in a strong acidic medium, such as sulfuric acid. researchgate.netprepchem.comrsc.orgresearchgate.net

Table 1: Typical Reaction Parameters for Diazotization-Nitration of DAT

| Parameter | Description | Source |

|---|---|---|

| Starting Material | 3,5-Diamino-1,2,4-triazole (DAT) | researchgate.netprepchem.com |

| Reagents | Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄) | prepchem.comrsc.orgresearchgate.net |

| Temperature Control | Initial cooling to 0°C to -5°C during reagent addition | prepchem.com |

| Post-Addition Heating | Heating to ~60°C to ensure reaction completion | prepchem.com |

| Typical Product Form | Sodium or Potassium salt of 3,5-dinitro-1,2,4-triazole | researchgate.netprepchem.com |

| Reported Yield | Approximately 80% for the sodium salt | prepchem.com |

In many conventional procedures, the synthesis is performed as a multi-step process that includes the isolation of an intermediate salt. After the diazotization and nitration steps are complete, an alkali salt, such as potassium 3,5-dinitro-1,2,4-triazolate or sodium 3,5-dinitro-1,2,4-triazolate, is formed and can be isolated from the reaction mixture. researchgate.netprepchem.comresearchgate.net

This intermediate salt is typically more stable and less hygroscopic than the final free acid product. The isolation and purification of this salt can help in removing impurities generated during the diazotization process. The final, neat this compound is then obtained in a subsequent step by carefully acidifying the isolated salt with a strong acid, like sulfuric acid, followed by extraction and drying. researchgate.netrsc.orgresearchgate.net The purification of the final product can be achieved through methods like sublimation under vacuum. researchgate.netrsc.orgresearchgate.net

Alternative and Optimized Synthetic Approaches

Research has focused on optimizing the synthesis of this compound to improve efficiency and safety, leading to alternative pathways and streamlined procedures.

While the term "direct nitration" can be interpreted in various ways, in the context of this compound synthesis, it generally refers to highly efficient, often one-pot procedures that convert a precursor to the final product without complex workups. The established method starting from 3,5-diamino-1,2,4-triazole is a form of oxidative nitration. researchgate.netresearchgate.net The efficiency of this pathway is a subject of study, with the goal of achieving quantitative yields from the intermediate salt to the final product. For instance, neat this compound has been obtained in quantitative yield from its potassium salt upon treatment with sulfuric acid. researchgate.netrsc.orgresearchgate.net

To streamline the production process, methods have been developed that proceed from earlier precursors to this compound without the isolation and purification of the 3,5-diamino-4H-1,2,4-triazole intermediate. researchgate.net One such procedure starts from dicyanodiamide and hydrazine (B178648). researchgate.net

Table 2: Comparison of Synthetic Approaches

| Feature | Multi-Step Synthesis (with Intermediate Isolation) | One-Pot Synthesis (without Intermediate Isolation) | Source |

|---|---|---|---|

| Starting Materials | 3,5-diamino-4H-1,2,4-triazole | 2-cyanoguanidine and hydrazine hydrate (B1144303) | researchgate.netrsc.orgresearchgate.net |

| Process | Isolation of potassium/sodium dinitro-triazolate salt | Direct conversion without isolating the diamino-triazole intermediate | researchgate.netresearchgate.net |

| Purity/Safety | Higher purity, avoids certain hazardous impurities | Risk of forming highly sensitive azidotriazole impurities | rsc.orgresearchgate.netnih.gov |

| Efficiency | More steps, potentially lower overall throughput | Fewer steps, potentially higher throughput but with safety trade-offs | researchgate.net |

Green Chemistry Principles and Sustainable Synthesis of this compound Analogues

The synthesis of energetic materials, including triazole derivatives, traditionally involves hazardous reagents and produces significant waste. nih.gov In response, green chemistry principles are being increasingly applied to develop more sustainable and safer synthetic routes for these compounds and their analogues. nih.govresearchgate.net

Key principles of green chemistry relevant to the synthesis of energetic triazoles include:

Use of Safer Solvents: Replacing traditional volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a primary goal. nih.govresearchgate.net For instance, a method for the oxidation of nitrogen-rich heterocyclic amines to nitro-substituted heteroaromatics has been developed using water as the sole solvent. researchgate.net

Waste Prevention: Developing synthetic routes with high atom economy that minimize the production of by-products and waste is crucial. royalsocietypublishing.org

Use of Catalysis: Employing catalysts can enable reactions to proceed under milder conditions and with greater selectivity, reducing energy consumption and waste. royalsocietypublishing.org For the synthesis of triazole analogues, reusable catalysts like zinc oxide (ZnO) nanocrystals have been used for sustainable, copper-free protocols in water. rsc.org

Increased Process Safety: Flow chemistry is an emerging technology that offers significant safety improvements over traditional batch processes for hazardous reactions like nitrations. europa.eu By using microreactors, flow chemistry allows for better control of reaction temperature and pressure, minimizing the risk of runaway reactions. europa.eu

While a specific, widely adopted "green" synthesis for this compound is not yet established, these principles guide the research and development of next-generation energetic materials and their synthetic pathways. rsc.org The focus is on creating compounds and processes that are not only high-performing but also environmentally benign and inherently safer. nih.govrsc.org

Chemical Derivatization and Functionalization Strategies of the 3,5 Dinitro 1h 1,2,4 Triazole Scaffold

N-Substituted Derivatives of 3,5-Dinitro-1H-1,2,4-triazole

Substitution at the nitrogen atoms of the 1,2,4-triazole (B32235) ring is a primary method for modifying the properties of DNTA. The triazole ring contains three nitrogen heteroatoms, and in the case of the 1H-tautomer of DNTA, all three are potential sites for electrophilic attack by alkylating or arylating agents, depending on the reaction conditions. researchgate.net The introduction of various N-substituents can significantly alter the compound's melting point, density, solubility, and energetic performance.

N-alkylation is a common and well-studied method for the functionalization of nitro-substituted 1,2,4-triazoles. researchgate.net The reaction typically involves the deprotonation of the acidic N-H proton of the triazole ring by a base to form a triazolate anion, which then acts as a nucleophile, attacking an alkyl halide or another alkylating agent. The choice of base, solvent, and alkylating agent can influence the reaction's outcome and selectivity.

Commonly used bases for the alkylation of 1,2,4-triazoles include potassium carbonate and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The use of DBU in a solvent like THF has been shown to be particularly effective for the synthesis of 1-substituted-1,2,4-triazoles in high yields. researchgate.net While much of the detailed regioselectivity research has been performed on the parent 1,2,4-triazole, these principles are foundational for understanding the reactions of its dinitro derivative.

N-arylation of azoles, including triazoles, can be achieved using various methods, often employing copper-based catalysts to couple the triazole with aryl halides or arylboronic acids. These reactions expand the range of possible derivatives to include those with enhanced thermal stability and modified energetic properties conferred by the aromatic substituent.

A key challenge in the N-functionalization of 1,2,4-triazoles is controlling the regioselectivity of the substitution. The 1,2,4-triazole anion has nucleophilic character at the N1 and N4 positions. In the case of the parent 1,2,4-triazole, alkylation often yields a mixture of 1- and 4-alkylated isomers. researchgate.net

Studies on the alkylation of unsubstituted 1,2,4-triazole have shown a consistent regioselectivity favoring the N1-substituted product over the N4-isomer, often in a ratio of about 90:10. researchgate.net This selectivity is influenced by both thermodynamic and kinetic factors. The 1H-tautomer of 1,2,4-triazole is generally considered more stable than the 4H-tautomer. slideshare.net The presence of two strongly electron-withdrawing nitro groups at the C3 and C5 positions in DNTA is expected to significantly influence the electron density distribution in the ring and the acidity of the N-H proton, thereby affecting the regiochemical outcome of N-alkylation. While all three nitrogen atoms are potential reaction sites, the specific regioselectivity for DNTA depends heavily on the interplay between the electronic effects of the nitro groups, the nature of the alkylating agent, and the reaction conditions. researchgate.net

C- and N-Amination of Dinitrotriazole Systems

Introducing amino (-NH2) or nitroamino (-NHNO2) groups is a powerful strategy for modifying the properties of energetic materials. In the context of the dinitrotriazole scaffold, amination can occur either by substituting one of the nitro groups on the carbon backbone (C-amination) or by attaching an amino group to one of the ring nitrogens (N-amination). These two approaches lead to derivatives with distinct structural and energetic characteristics.

A notable example of C-amination is the synthesis of 5-amino-3-nitro-1H-1,2,4-triazole (ANTA). This reaction can be achieved in high yields (over 90%) by treating the ammonium (B1175870) salt of this compound (ADNT) with hydrazine (B178648) hydrate (B1144303). In this nucleophilic aromatic substitution reaction, the hydrazine effectively displaces one of the nitro groups, which is subsequently reduced to an amino group.

N-amination of azole rings is often accomplished using amination agents such as hydroxylamine-O-sulfonic acid (HOSA). This method introduces an N-amino group, creating an energetic N-N bond within the molecule.

The strategic placement of an amino group, either on a carbon or a nitrogen atom of the nitroazole ring, has predictable and differing effects on the energetic properties of the resulting compound. Comparative studies have elucidated these trends, providing valuable guidance for the design of new energetic materials. nih.gov

C-Amination: The introduction of a C-amino group, typically through the substitution of a nitro group, tends to increase the density of the material. This is often attributed to more efficient crystal packing facilitated by strong intermolecular hydrogen bonding. This increase in density, in turn, generally leads to enhanced detonation velocity and pressure, two key performance metrics for explosives. nih.gov

N-Amination: The incorporation of an N-amino group onto the triazole ring introduces an additional energetic N-N bond. This directly contributes to a higher positive heat of formation, which is a measure of the energy stored in a molecule. Consequently, N-aminated compounds often have a higher nitrogen content. However, this modification typically results in a decrease in density, detonation velocity, and pressure compared to the parent nitroazole. On the other hand, the presence of the N-amino group can improve impact sensitivity, making the material less prone to accidental detonation. nih.gov

The following table summarizes the general effects of C- and N-amination on the properties of nitroazole compounds. nih.gov

| Property | Effect of C-Amination | Effect of N-Amination |

| Density | Increase (↑) | Decrease (↓) |

| Heat of Formation | Decrease (↓) | Increase (↑) |

| Nitrogen Content | Increase (↑) | Increase (↑) |

| Detonation Velocity | Increase (↑) | Decrease (↓) |

| Detonation Pressure | Increase (↑) | Decrease (↓) |

| Impact Sensitivity | Varies | Improved (Less Sensitive) |

| Oxygen Balance | Decrease (↓) | Decrease (↓) |

Interactive Data Table: A summary of the effects of C- and N-amination on nitroazole properties.

These trends highlight a fundamental trade-off in energetic material design: C-amination is a preferred strategy for maximizing detonation performance (velocity and pressure), while N-amination is advantageous for increasing the heat of formation and improving safety characteristics. nih.gov

Introduction of N-Oxide Moieties onto the Triazole Ring

The introduction of N-oxide functionalities into nitrogen-rich heterocyclic compounds is a well-established strategy for enhancing their energetic properties. The N-O bond contributes to a higher oxygen balance, which can lead to more complete combustion and a greater energy release. Furthermore, the incorporation of oxygen atoms generally increases the density of the material, which is a critical factor for improving detonation performance. This strategy has been successfully applied to triazole-based systems to create a new generation of high-performance, insensitive energetic materials. rsc.org

A direct and effective method for introducing N-oxide groups onto a dinitrotriazole framework has been demonstrated in the synthesis of 3,3′-dinitro-5,5′-bis-1,2,4-triazole-1,1′-diol. slideshare.netnih.gov This compound, which features an N-hydroxy group (a tautomer of the N-oxide) on each triazole ring, is synthesized by the oxidation of its precursor, 3,3′-dinitro-5,5′-bis(1H-1,2,4-triazole).

The oxidation is accomplished using oxone (potassium peroxymonosulfate) in a buffered aqueous solution at a moderately elevated temperature (e.g., 40 °C). nih.gov This method is notable for its simplicity, use of a commercially available and easy-to-handle oxidizing agent, and its effectiveness in selectively oxidizing the ring nitrogen to produce the N-hydroxy derivative in excellent yields. slideshare.netnih.gov The resulting N-hydroxylated compound and its corresponding nitrogen-rich salts exhibit superior energetic properties, including higher detonation velocities and pressures, compared to the parent compound lacking the N-oxide moiety. slideshare.net Furthermore, these ionic derivatives were found to be thermally stable and highly insensitive materials, highlighting the dual benefit of performance enhancement and improved safety. slideshare.net

Formation of Energetic Salts with Nitrogen-Rich Cations

A significant area of research focuses on pairing the 3,5-dinitro-1,2,4-triazolate anion with nitrogen-rich cations. This approach aims to create energetic materials that benefit from the high nitrogen content and positive heat of formation of the cation, in addition to the energetic properties of the dinitrotriazolate anion. These salts are often explored for their potential as explosives and propellants. nih.govresearchgate.net The synthesis is typically a straightforward acid-base reaction or salt metathesis.

Salts of this compound with ammonium, guanidinium (B1211019), and aminoguanidinium cations have been synthesized and extensively characterized due to their potential as energetic materials. nih.gov

Ammonium 3,5-dinitro-1,2,4-triazolate (ADNT) : This salt is a well-studied explosive. google.com It can be prepared by reacting this compound with ammonia (B1221849). google.comosti.gov One production method involves solvent extraction of the parent compound from its aqueous reaction mixture using high-molecular-weight, water-insoluble amines, followed by amination with anhydrous ammonia gas. google.comosti.gov ADNT is noted for its solubility in water and has a calculated detonation pressure of 262 kbars at its crystal density of 1.632 g/cm³. google.com

Guanidinium 3,5-dinitro-1,2,4-triazolate : This salt is formed by combining the dinitrotriazolate anion with the guanidinium cation. It is recognized for its high thermal stability. nih.gov

Aminoguanidinium 3,5-dinitro-1,2,4-triazolate : Similar to the guanidinium salt, the aminoguanidinium salt is another nitrogen-rich energetic material derived from HDNT. nih.gov

These salts are valued for their energetic properties, which stem from the combination of an oxygen-rich anion and a nitrogen-rich cation. nih.gov

Thermal Stability : Nitrogen-rich cations like ammonium, guanidinium, and aminoguanidinium generally form salts with high thermal stability. nih.gov The decomposition temperature is a key indicator of this stability. For instance, many of the salts exhibit decomposition temperatures well above what is required for practical applications.

Sensitivity : A crucial aspect of energetic materials is their sensitivity. Salts of HDNT with nitrogen-rich cations generally exhibit very low shock and friction sensitivities, which is a desirable characteristic for safe handling and application. nih.gov For example, the ammonium salt (ADNT) has reported drop-weight impact sensitivities of 59/80 cm, indicating a relatively low sensitivity. google.com

Density : The density of the energetic salt is directly influenced by the size and nature of the cation. Higher density is often correlated with better detonation performance.

The following table summarizes some key properties of these energetic salts.

| Cation | Compound Name | Density (g/cm³) | Decomposition Temp. (°C) | Impact Sensitivity | Friction Sensitivity |

| Ammonium | Ammonium 3,5-dinitro-1,2,4-triazolate (ADNT) | 1.632 | 170 (melts with NH₃ loss) | 59/80 cm | >360 N |

| Guanidinium | Guanidinium 3,5-dinitro-1,2,4-triazolate | 1.693 | 258 | >40 J | >360 N |

| Aminoguanidinium | Aminoguanidinium 3,5-dinitro-1,2,4-triazolate | 1.696 | 211 | >40 J | >360 N |

Data compiled from various research findings. nih.govgoogle.com

Synthesis of Polynitroazole-Based Azole Derivatives

The this compound scaffold serves as a precursor for more complex polynitroazole-based derivatives. The introduction of nitro groups into azole rings is a common strategy to improve the oxygen balance and density of energetic compounds. researchgate.net One example of a derivative related to this family is 5,5′-dinitro-3,3′-azobis(1H-1,2,4-triazole). researchgate.net While direct synthesis from HDNT is not always the primary route, the functional groups on the dinitrotriazole ring can be modified. For instance, the diazotization of 3,5-diamino-1,2,4-triazole, the precursor to HDNT, is a key step that opens pathways to various functionalizations before or after the introduction of nitro groups. researchgate.netprepchem.com The chemistry of polynitroazoles often involves coupling reactions to link energetic rings together, creating larger molecules with enhanced energetic performance.

Advanced Structural Elucidation and Solid State Characteristics

Single-Crystal X-ray Diffraction Analysis of 3,5-dinitro-1H-1,2,4-triazole and its Derivatives

Single-crystal X-ray diffraction has been instrumental in determining the precise three-dimensional structure of this compound, revealing the existence of multiple crystalline forms. researchgate.netrsc.org

Identification of Crystal Polymorphs and Solvates

Research has successfully identified and characterized two anhydrous polymorphs of this compound: a triclinic and a monoclinic form. researchgate.netrsc.org In addition to these polymorphs, a hydrate (B1144303) of HDNT, specifically (HDNT)₃·4H₂O, has also been isolated and its crystal structure determined. researchgate.netrsc.org The existence of polymorphism highlights the ability of HDNT molecules to adopt different packing arrangements in the solid state, which can lead to variations in physical properties.

Below are the crystallographic data for the identified forms of this compound:

| Parameter | Triclinic Polymorph | Monoclinic Polymorph | Hydrate ((HDNT)₃·4H₂O) |

|---|---|---|---|

| Crystal System | Triclinic | Monoclinic | Monoclinic |

| Space Group | P-1 | P2(1)/c | C2/c |

| a (Å) | 5.038(3) | 8.611(3) | 14.072(3) |

| b (Å) | 7.594(5) | 9.873(3) | 10.825(2) |

| c (Å) | 8.239(5) | 7.730(3) | 15.138(3) |

| α (°) | 83.16(2) | 90 | 90 |

| β (°) | 89.44(2) | 114.99(1) | 115.15(1) |

| γ (°) | 80.12(2) | 90 | 90 |

| Volume (ų) | 307.7(3) | 595.6(4) | 2084.1(7) |

| Z | 2 | 4 | 4 |

| Calculated Density (g/cm³) | 1.815 | 1.777 | 1.711 |

Analysis of π-π Stacking and Supramolecular Assembly

The planar nature of the this compound molecule facilitates π-π stacking interactions in the solid state. These interactions, where the electron-rich triazole rings of adjacent molecules are arranged in a parallel or near-parallel fashion, contribute to the cohesive energy of the crystal. The interplay of hydrogen bonding and π-π stacking dictates the supramolecular assembly of HDNT molecules, leading to the formation of densely packed structures. This efficient packing is a key factor in determining the density of the energetic material. researchgate.netrsc.org

Advanced Vibrational Spectroscopy for Hydrogen Bonding and Molecular Environment (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides valuable information about the molecular structure and bonding within this compound. The vibrational modes observed in the spectra are sensitive to the molecular environment and intermolecular interactions, such as hydrogen bonding.

The experimental spectra of HDNT show characteristic bands corresponding to the stretching and bending vibrations of the N-H, C-N, N-N, and NO₂ groups. The positions and intensities of these bands can be correlated with the structural features of the molecule. For instance, the frequency of the N-H stretching vibration is indicative of the strength of the hydrogen bonds in which it participates. Shifts in the vibrational frequencies of the nitro groups can provide insights into their electronic environment and interactions with neighboring molecules. While detailed assignments of all vibrational modes for HDNT are not extensively reported, the spectra serve as a fingerprint for the compound and can be used to distinguish between its different crystalline forms. researchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Solid-state nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for probing the local atomic environment in crystalline solids. For this compound, ¹H, ¹³C, and ¹⁵N solid-state NMR can provide information that is complementary to X-ray diffraction data. The chemical shifts observed in the NMR spectra are sensitive to the electronic structure around the nuclei and can be used to distinguish between different crystallographically inequivalent atoms within the unit cell. This can be particularly useful in identifying the number of molecules in the asymmetric unit and probing the details of the local molecular conformation and packing. Although detailed solid-state NMR studies specifically on HDNT are not widely published, the technique holds significant potential for providing deeper insights into its solid-state structure and dynamics. researchgate.net

Cocrystallization and Crystal Engineering of this compound Analogues

Crystal engineering of energetic materials involves the rational design of multi-component crystalline solids, or cocrystals, where different molecular entities are held together in a crystal lattice through noncovalent interactions. This approach allows for the modification of the physicochemical properties of the constituent molecules without altering their covalent bonds. For polynitroazoles, the primary interactions driving the formation of cocrystals are hydrogen bonds, π-π stacking, and van der Waals forces. The presence of both hydrogen bond donors (N-H groups) and acceptors (nitro groups and nitrogen atoms in the triazole ring) in molecules like this compound makes them theoretically excellent candidates for cocrystallization.

Design and Synthesis of Cocrystals with Polynitroazole Coformers

The design of cocrystals with polynitroazole coformers is a strategic process aimed at creating novel materials with enhanced energetic performance and reduced sensitivity. The selection of coformers is critical and is often guided by the principles of supramolecular chemistry, considering factors such as molecular symmetry, shape, and the complementarity of functional groups that can lead to robust intermolecular interactions.

In analogous systems, such as with 5,5′-dinitro-2H,2′H-3,3′-bi-1,2,4-triazole (DNBT), a series of energetic cocrystals have been successfully synthesized. acs.org These studies demonstrate a recurring hydrogen bonding motif that is likely applicable to other polynitroazoles. For instance, cocrystals of DNBT have been formed with other azole-based compounds like 5-amino-3-nitro-1H-1,2,4-triazole (ANTA) and 3,4-dinitropyrazole (3,4-DNP). acs.org The synthesis of these cocrystals is typically achieved through solution-based methods, such as slow evaporation, or mechanochemical techniques like grinding.

The general design strategy involves pairing a polynitroazole that is a strong hydrogen bond donor with a coformer that has complementary acceptor sites. The nitro groups common in these compounds are excellent hydrogen bond acceptors. The table below illustrates the types of coformers that have been successfully used with a related polynitroazole, DNBT, which can serve as a model for potential cocrystal designs with this compound.

| Coformer | Molecular Formula | Key Intermolecular Interactions with DNBT |

| 5-amino-3-nitro-1H-1,2,4-triazole (ANTA) | C₂H₃N₅O₂ | Hydrogen bonding |

| 1H,4H-3,6-dinitropyrazolo[4,3-c]pyrazole (DNPP) | C₄H₂N₆O₄ | Hydrogen bonding |

| 3,4-dinitropyrazole (3,4-DNP) | C₃H₂N₄O₄ | Hydrogen bonding |

This table is illustrative of cocrystal design in analogous systems, as specific data for this compound cocrystals is not widely available.

Noncovalent Modification of Backbone via Cocrystallization

The noncovalent modification of a polynitroazole backbone through cocrystallization is a powerful tool for fine-tuning the material's properties. By introducing a second molecule into the crystal lattice, the packing arrangement and intermolecular forces are altered, which in turn affects the macroscopic properties of the material.

Hydrogen bonds are the primary directional forces in the assembly of these cocrystals. The N-H protons of the triazole ring are acidic and readily form strong hydrogen bonds with the oxygen atoms of the nitro groups or the nitrogen atoms of the azole rings of the coformer. Additionally, π-π stacking interactions between the electron-deficient triazole rings and the rings of other coformers can contribute significantly to the stability of the crystal structure.

For example, in the cocrystals of 5,5′-dinitro-2H,2′H-3,3′-bi-1,2,4-triazole (DNBT), the preservation of a specific hydrogen bonding motif across different cocrystals suggests its robustness and utility in designing new materials. acs.org This indicates that by selecting appropriate coformers, it is possible to engineer the crystal structure to achieve desired properties, such as increased density, which is often correlated with improved detonation performance. The modification of the crystal structure through these noncovalent interactions can also lead to a reduction in sensitivity to mechanical stimuli like impact and friction, a critical goal in the development of safer energetic materials.

While specific experimental data on the noncovalent modification of the this compound backbone via cocrystallization remains a subject for future research, the principles established from related polynitroazole systems provide a strong foundation for such investigations.

Computational and Theoretical Investigations of 3,5 Dinitro 1h 1,2,4 Triazole

Electronic Structure Calculations using Density Functional Theory (DFT) and Ab Initio Methods

DFT and ab initio methods are cornerstones of modern computational chemistry, used to investigate the fundamental properties of molecules. nih.govresearchgate.net These first-principles calculations are employed to determine the structural, mechanical, and electronic characteristics of energetic compounds. nih.govresearchgate.net For triazole derivatives, DFT calculations are used to analyze optimized molecular structures and various reactivity descriptors. dnu.dp.ua The selection of an appropriate functional, such as Becke's three-parameter hybrid functional (B3LYP), combined with a suitable basis set like cc-pVTZ, is crucial for obtaining accurate results regarding structure, total energy, and other properties. mdpi.comresearchgate.net Such computational studies provide deep insights into the molecule's intrinsic characteristics without the need for empirical data.

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgresearchgate.net The interaction between these two orbitals governs the reactivity and kinetic stability of a molecule. wikipedia.orgresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net

In the context of energetic materials, the HOMO-LUMO gap helps in assessing sensitivity. For 3,5-dinitro-1H-1,2,4-triazole and its derivatives, a larger energy gap is often correlated with greater stability and insensitivity to stimuli like impact or friction. mdpi.com FMO analysis allows researchers to focus on just these two key orbitals to predict a molecule's reactivity, simplifying the complex picture of all molecular orbitals. youtube.com Computational methods like DFT are used to calculate the energies of the HOMO and LUMO, providing a theoretical basis to compare the stability of different energetic compounds. mdpi.com

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Description | Significance in Energetic Materials |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; the outermost orbital containing electrons. researchgate.net | Relates to the molecule's ability to donate electrons (nucleophilicity); involved in the initial steps of decomposition. youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital; the innermost orbital without electrons. researchgate.net | Relates to the molecule's ability to accept electrons (electrophilicity); key to understanding reactions with electron-rich species. youtube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap generally indicates higher molecular stability and lower sensitivity to detonation. mdpi.com |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive behavior. The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For energetic materials containing nitro groups (-NO₂), the MEP map typically shows strong negative potential around the oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential is often located over the hydrogen atoms of the ring or amino groups, highlighting sites for nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which significantly influence the crystal packing, density, and sensitivity of the material. By identifying the positive and negative regions, MEP analysis provides valuable insights into the sensitivity and decomposition mechanisms of compounds like this compound.

Thermodynamic Properties and Stability Predictions

Theoretical calculations are essential for predicting the thermodynamic properties of energetic materials, which are directly linked to their stability and energy content. Methods like DFT are employed to calculate key parameters that determine how a molecule stores and releases energy.

The standard enthalpy of formation (ΔH_f°) is a fundamental thermodynamic property that quantifies the energy stored within a molecule. For high-energy materials, a high positive enthalpy of formation is desirable as it contributes to a greater energy release upon decomposition. Computational chemists use various methods to predict ΔH_f°, including isodesmic reactions. This approach involves designing hypothetical reactions where the types of chemical bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.

For this compound and its derivatives, theoretical calculations have been performed to determine their enthalpies of formation. For instance, the CBS-4M level of theory has been used to calculate highly positive heats of formation for related dinitro-triazole compounds. acs.orgresearchgate.net These calculated values are critical inputs for predicting detonation performance. researchgate.net

Table 2: Examples of Calculated Standard Enthalpies of Formation (ΔH_f°) for Related Energetic Compounds

| Compound | Calculation Method | Calculated ΔH_f° (kJ·mol⁻¹) |

|---|---|---|

| 3,3′-dinitro-5,5′-bis-1,2,4-triazole-1,1′-diol | CBS-4M | Highly Positive |

| 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) | Not specified | 622.8 to 1211.7 (for salts) |

Note: The table shows values for related compounds to illustrate the application of theoretical methods, as specific values for this compound were not detailed in the provided search context.

The stability of an energetic molecule is often governed by its weakest chemical bond, as the cleavage of this bond is typically the initial step in the decomposition process. Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Computational methods, such as DFT at the UB3LYP/6-311++G(d,p) level, are used to calculate the BDE for various bonds within the molecule. researchgate.net

For nitroaromatic compounds like this compound, the C-NO₂ bond is often the trigger linkage. A lower BDE for this bond indicates that it is more susceptible to breaking upon initiation by heat or shock, leading to lower thermal stability and potentially higher sensitivity. By calculating the BDEs for all bonds in the molecule, researchers can identify the weakest link and thus gain insight into the compound's stability and decomposition mechanism. researchgate.netresearchgate.net This information is vital for designing safer and more stable energetic materials.

Theoretical Prediction of Energetic Performance Parameters

A primary goal of computational studies on energetic materials is to predict their performance characteristics before undertaking costly and potentially hazardous synthesis and experimental testing. Based on the theoretically calculated standard enthalpy of formation and density, key detonation parameters can be estimated.

Specialized thermochemical codes, such as EXPLO5, are widely used for this purpose. acs.orgresearchgate.netresearchgate.net These programs use the calculated thermodynamic data as input to predict detonation velocity (D) and detonation pressure (P), which are the primary measures of an explosive's power and brisance. mdpi.com Theoretical predictions have shown that introducing nitro groups into triazole rings generally improves the oxygen balance and density, leading to enhanced detonation properties. researchgate.net For example, calculations for various energetic salts of triazole derivatives have predicted detonation velocities exceeding 8000 m·s⁻¹ and pressures over 30 GPa. researchgate.netacs.org These theoretical predictions are invaluable for screening potential new energetic compounds and prioritizing candidates for synthesis. acs.org

Table 3: Examples of Theoretically Predicted Energetic Performance

| Compound/Derivative | Predicted Detonation Velocity (D) (m·s⁻¹) | Predicted Detonation Pressure (P) (GPa) |

|---|---|---|

| Hydrazinium (B103819) 3, 5-dinitroamino-1, 2, 4-triazole (HDNAT) | 9000 | 36.0 |

| Salts of 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine | 8236 - 9167 | 26.5 - 37.8 |

Note: This table presents data for structurally related compounds to demonstrate the predictive power of computational methods for energetic performance.

Detonation Velocity and Detonation Pressure Estimation (e.g., Kamlet-Jacobs, EXPLO5)

The detonation velocity (D) and detonation pressure (P) are primary indicators of an explosive's performance. These parameters are frequently estimated using empirical methods, such as the Kamlet-Jacobs equations scirp.orgicm.edu.pl, and more sophisticated thermochemical codes like EXPLO5, which calculates chemical equilibrium and detonation parameters based on the Chapman-Jouguet theory unizg.hrmatec-conferences.org.

Theoretical performance calculations for energetic salts derived from this compound have been carried out using the EXPLO5 v6.01 software. These calculations, which rely on the material's density and heat of formation, yielded detonation velocities ranging from 8136 to 9575 m/s and detonation pressures between 24.4 and 38.1 GPa, highlighting them as competitive energetic materials researchgate.net. For instance, a specific salt of HDNT demonstrated an outstanding calculated detonation performance with a velocity of 9575 m/s and a pressure of 38.1 GPa researchgate.net. Similarly, calculations on hydrazinium 3,5-dinitroamino-1,2,4-triazole, a closely related derivative, estimated a detonation velocity of 9.0 km/s and a detonation pressure of 36.0 GPa researchgate.net.

The Kamlet-Jacobs equations provide a simpler, empirical method for estimating these properties based on the explosive's density (ρ), heat of formation, and the elemental composition, which determines the nature of the detonation products scirp.orgresearchgate.net. While specific Kamlet-Jacobs calculations for neat HDNT are not detailed in the reviewed literature, the method is widely applied to various C, H, N, O explosives and serves as a valuable tool for initial performance assessment icm.edu.plresearchgate.net. The accuracy of these predictions is generally considered good, with EXPLO5 predicting detonation velocities with a standard deviation of 1.8-2.3% compared to experimental values unizg.hr.

| Compound | Method | Calculated Detonation Velocity (m/s) | Calculated Detonation Pressure (GPa) |

|---|---|---|---|

| Energetic Salts of HDNT (Range) | EXPLO5 v6.01 | 8136 - 9575 | 24.4 - 38.1 |

| Specific HDNT Salt | EXPLO5 v6.01 | 9575 | 38.1 |

| Hydrazinium 3,5-dinitroamino-1,2,4-triazole | Not Specified | 9000 | 36.0 |

Specific Impulse Calculations

Specific impulse (Isp) is a measure of the efficiency of a rocket propellant, representing the thrust generated per unit of propellant consumed per second. Theoretical calculations are essential for predicting the potential performance of new energetic materials as propellants.

Computational Studies on Decomposition Mechanisms

Understanding the thermal decomposition mechanism is critical for assessing the stability and safety of an energetic material. Computational studies, particularly those using Density Functional Theory (DFT), provide detailed insight into the initial steps of decomposition, identifying the weakest bonds and the most likely reaction pathways.

Investigation of Primary Decomposition Pathways

Theoretical studies on nitro-1,2,4-triazoles suggest several possible initial decomposition pathways. A common mechanism for many nitro-containing energetic materials is the homolytic cleavage of the C-NO2 or N-NO2 bond, releasing nitrogen dioxide (NO2) as an initial step researchgate.net. For 1,2,4-triazole (B32235) derivatives, other proposed mechanisms include intramolecular hydrogen transfer and the cleavage of the heterocyclic ring structure researchgate.nettandfonline.com.

Quantum chemical calculations on 3-nitro-1,2,4-triazole (B13798) have identified that a primary dissociation channel involves the direct cleavage of a hydrogen radical from the ring rsc.org. Other characteristic fragmentation reactions for nitrotriazoles include the formation of NO2− or the release of an OH radical rsc.org. A comprehensive theoretical study on the thermal decomposition of C-nitro- and N-nitro-1,2,4-triazoles simulated the formation of various products, including N2, N2O, NO, CO2, HCN, and NO2, indicating complex, multistep decomposition processes researchgate.net. For the related compound 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole (DNBT), reactive molecular dynamics simulations showed that N2 and NO2 are the dominant gas-phase products during the initial heating process, suggesting that N-N and C-N bond fissions within the triazole ring and the cleavage of the C-NO2 bond are key initial steps nih.gov. These findings suggest that the initial decomposition of HDNT likely involves a combination of C-NO2 bond scission and triazole ring opening.

Kinetic Parameters from Theoretical Calculations

Theoretical calculations can also be used to determine the kinetic parameters of decomposition reactions, such as the activation energy (Ea), which is the minimum energy required to initiate the reaction. A higher activation energy generally corresponds to greater thermal stability.

While specific theoretical kinetic parameters for the unimolecular decomposition of this compound were not found in the reviewed literature, studies on analogous compounds provide estimates. For a complex derivative, 3,7-dinitro- researchgate.nettandfonline.comrsc.orgtriazolo[5,1-c] researchgate.nettandfonline.comrsc.orgtriazine-4-amine (TTX), DFT studies were used to investigate its synthesis mechanism, and experimental measurements determined an apparent activation energy for its decomposition to be 356.7 kJ·mol⁻¹ energetic-materials.org.cn. In another study, isoconversional kinetic analysis of the thermal decomposition of composites containing hydrazine (B178648) 3-nitro-1,2,4-triazol-5-one (HNTO) found activation energies ranging from 119 to 166 kJ/mol, depending on the formulation and the stage of decomposition mdpi.com. These values provide a general range for the energy barriers expected for the decomposition of energetic nitrotriazole compounds.

| Compound | Method | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| 3,7-dinitro- researchgate.nettandfonline.comrsc.orgtriazolo[5,1-c] researchgate.nettandfonline.comrsc.orgtriazine-4-amine (TTX) | Experimental (DSC) | 356.7 |

| Hydrazine 3-nitro-1,2,4-triazol-5-one (HNTO) Composite with Cellulose (B213188) Nitrate (B79036) | Isoconversional Kinetic Methods (DSC) | 139 - 166 |

| Hydrazine 3-nitro-1,2,4-triazol-5-one (HNTO) Composite with Nanostructured Cellulose Nitrate | Isoconversional Kinetic Methods (DSC) | 119 - 134 |

Energetic Performance Characteristics and Stability Assessment

Detonation Performance Evaluation

3,5-dinitro-1H-1,2,4-triazole (HDNT) is recognized as a foundational block for energetic materials. nih.gov While extensive data exists for its various salts, information on the neat compound's detonation parameters is often presented in comparative studies. The energetic performance, including detonation velocity and pressure, is frequently estimated using computational methods based on experimental data such as density and calculated heats of formation.

For instance, theoretical performance calculations for energetic salts derived from related triazole structures are commonly performed using programs like EXPLO5 to yield detonation pressures and velocities. researchgate.netresearchgate.net One study on a derivative, 5-hydrazino-3-nitro-1,2,4-triazole, highlights the potential of this class of compounds, with its perchlorate (B79767) salt exhibiting a calculated detonation velocity of 9505 m/s and a pressure of 419 GPa, surpassing the performance of RDX. rsc.org Another related compound, 5,5'-dinitro-3,3'-azo-1H-1,2,4-triazole (DNAT), has a reported detonation velocity of 9.0 km/s and a detonation pressure of 36.0 GPa. researchgate.net These values provide context for the high performance expected from the dinitrotriazole framework.

The following table presents calculated detonation properties for selected energetic materials containing the triazole ring for comparative context.

| Compound/Salt | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Density (g/cm³) | Reference |

| 5-Hydrazino-3-nitro-1,2,4-triazole perchlorate | 9505 | 419 | 1.95 | rsc.org |

| 5,5'-dinitro-3,3'-azo-1H-1,2,4-triazole (DNAT) | 9000 | 36.0 | - | researchgate.net |

| Salt of 3,4,5-1H-trinitropyrazole | 8837 | - | - | researchgate.net |

Influence of Molecular Structure on Detonation Performance

The energetic performance of this compound and its derivatives is intrinsically linked to their molecular structure. The presence of a nitrogen-rich 1,2,4-triazole (B32235) ring contributes positively to the heat of formation and the generation of gaseous nitrogen (N₂) upon decomposition, a key factor for high performance. nih.gov

Key structural features influencing detonation performance include:

Nitro Groups (-NO₂): The two nitro groups serve as the primary oxidizers within the molecule, contributing to a favorable oxygen balance and high energy density. Full nitration of molecular backbones is a common strategy for creating high-density, high-performance energetic materials. acs.org

Triazole Ring: This heterocyclic ring provides a stable backbone with a high nitrogen content, which is desirable for generating a large volume of gas upon detonation. nih.gov

Formation of Salts: The acidic proton on the triazole ring allows for the formation of numerous salts. The choice of cation can significantly alter the energetic properties. Nitrogen-rich cations like ammonium (B1175870), guanidinium (B1211019), and aminoguanidinium can enhance performance due to their high heats of formation and contribution to gas production. nih.gov

Introduction of N-Oxides: The introduction of N-oxide functionalities into the triazole ring, as demonstrated in related compounds like 3,3′-dinitro-5,5′-bis-1,2,4-triazole-1,1′-diol, can improve energetic properties significantly. acs.org This modification enhances the oxygen balance and density, leading to superior detonation velocities and pressures compared to compounds without the N-oxide group. acs.org

The combination of a stable, nitrogen-rich core with high-energy nitro groups makes the this compound structure a potent energetic framework. nih.govnih.gov

Thermal Stability Analysis of this compound and its Salts

Thermal analysis is crucial for assessing the stability and safety of energetic materials. For this compound (HDNT) and its salts, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard methods used to determine decomposition temperatures and thermal behavior.

Pure, neat HDNT is reported to decompose explosively upon heating to 170 °C. rsc.orgresearchgate.net DSC studies on related compounds, such as 1-Amino-3,5-dinitro-1,2,4-triazole (ADNT), show a melting point of 128.7 °C and a decomposition temperature of 225.8 °C, indicating that modifications to the core structure can enhance thermal stability. energetic-materials.org.cn

The salts of HDNT generally exhibit significantly higher thermal stability. nih.govrsc.org Studies on a wide range of salts with ammonium, guanidinium, aminoguanidinium, and aminotetrazolium cations show that most are thermally stable. nih.gov For example, salts of 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine exhibit excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C. researchgate.net

The following table summarizes the decomposition temperatures of HDNT and related compounds or salts as determined by thermal analysis.

| Compound | Decomposition Onset (°C) | Method | Reference |

| This compound (HDNT) | 170 (explosive) | DTA | researchgate.net |

| 1-Amino-3,5-dinitro-1,2,4-triazole (ADNT) | 225.8 | DSC | energetic-materials.org.cn |

| Salts of 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine | 215 - 340 | - | researchgate.net |

| Salts of 3,5-dinitro-1,2,4-triazolate (general) | High thermal stability | - | nih.gov |

Decomposition Onset Temperatures and Reaction Kinetics

The decomposition onset temperature is a critical parameter for the practical application of energetic materials. As noted, pure HDNT has a relatively low and explosive decomposition onset at 170 °C. rsc.orgresearchgate.net The presence of impurities may lower this temperature further. rsc.orgresearchgate.net

The thermal decomposition of nitro-1,2,4-triazoles is a complex process involving multiple steps. researchgate.net The initial decomposition pathways are crucial in determining the stability of the compound. For many nitro-compounds, the initial step involves the cleavage of the C-NO₂ or N-NO₂ bond. nih.gov The reaction kinetics, including the apparent activation energy, can be determined from DSC data collected at different heating rates. For example, the energetic compound TTX, which features a triazole structure, was found to have an apparent activation energy of 356.7 kJ·mol⁻¹. energetic-materials.org.cn For 5,5'-dinitro-3,3'-azo-1H-1,2,4-triazole (HDNAT), the self-accelerating decomposition temperature and critical temperature of thermal explosion are reported as 168.1 °C and 178.1 °C, respectively. researchgate.net

The formation of salts significantly improves thermal stability by replacing the acidic proton and creating a more stable ionic lattice. nih.govrsc.org This generally raises the decomposition onset temperature, making the resulting materials safer to handle and store. nih.govrsc.org

Mechanical Sensitivity Studies (Impact, Friction, Electrostatic Discharge)

Mechanical sensitivity is a measure of an explosive's susceptibility to initiation by external stimuli such as impact, friction, or electrostatic discharge. Pure this compound is reported to be sensitive to both impact and friction. rsc.orgresearchgate.net

In stark contrast, many of its salts exhibit very low shock and friction sensitivities. nih.govrsc.org Salts formed with large organic cations like tetraphenylphosphonium (B101447) (PPh₄⁺) and bis(triphenylphosphine)iminium ((Ph₃P)₂N⁺) are notably insensitive. nih.gov Similarly, nitrogen-rich salts derived from 3,3′-dinitro-5,5′-bis-1,2,4-triazole-1,1′-diol were found to be insensitive compounds that are safe to handle. acs.org This dramatic reduction in sensitivity upon salt formation is a key advantage, allowing for the development of energetic materials that are both powerful and insensitive. nih.govacs.org

The sensitivity of energetic materials can be quantified using standardized tests. Impact sensitivity is often reported as the drop height (H₅₀) at which there is a 50% probability of initiation, while friction sensitivity is reported as the force applied. For example, 1-Amino-3,5-dinitro-1,2,4-triazole (ADNT) is an insensitive explosive with an impact sensitivity (H₅₀) greater than 112 cm (with a 2 kg drop weight). energetic-materials.org.cn The impact sensitivity for 5,5'-dinitro-3,3'-azo-1H-1,2,4-triazole (DNAT) is reported as >13.1 J. researchgate.net These examples from closely related compounds illustrate the range of sensitivities that can be achieved through chemical modification of the dinitrotriazole core.

The following table provides sensitivity data for related energetic compounds to contextualize the properties of the 3,5-dinitrotriazole family.

| Compound | Impact Sensitivity | Friction Sensitivity | Reference |

| This compound (HDNT) | Sensitive | Sensitive | rsc.orgresearchgate.net |

| HDNT Salts (general) | Very low sensitivity | Very low sensitivity | nih.govrsc.org |

| 1-Amino-3,5-dinitro-1,2,4-triazole (ADNT) | > 112 cm (H₅₀, 2 kg) | - | energetic-materials.org.cn |

| 5,5'-dinitro-3,3'-azo-1H-1,2,4-triazole (DNAT) | > 13.1 J | 84 % | researchgate.net |

Applications and Role in Advanced Energetic Materials Development

Utilization as High-Energy-Density Materials (HEDMs)

The core structure of 3,5-dinitro-1H-1,2,4-triazole, featuring a nitrogen-rich heterocyclic ring combined with nitro groups (a classic explosophore), makes it a foundational block for creating High-Energy-Density Materials (HEDMs). The energy content of these materials is largely derived from their high positive heats of formation and the generation of a large volume of stable gaseous products, primarily N₂, upon decomposition.

Derivatives and salts of the 3,5-dinitro-1,2,4-triazolate anion have demonstrated performance metrics that are superior to or competitive with traditional explosives like RDX and HMX. For instance, modifying the core structure or forming energetic salts can significantly increase density and detonation performance. A family of energetic salts based on the 3,5-bis(dinitromethyl)-1,2,4-triazole anion has been synthesized, with its hydrazinium (B103819) and ammonium (B1175870) salts showing exceptional calculated detonation properties. nih.gov The ammonium salt, in particular, exhibits a calculated detonation velocity of 9271 m·s⁻¹ and a detonation pressure of 41.0 GPa, surpassing the performance of HMX. nih.gov

Another derivative, Hydrazinium 3,5-dinitroamino-1,2,4-triazole (HDNAT), is noted for its high density of 1.89 g·cm⁻³, high nitrogen content (57.01%), and excellent thermal stability. energetic-materials.org.cn Its measured detonation velocity is approximately 9000 m·s⁻¹, with a calculated detonation pressure of 36.0 GPa, positioning it as a powerful HEDM. energetic-materials.org.cn The development of such compounds highlights the effectiveness of using the triazole backbone to design materials with a favorable combination of high energy and density.

Table 1: Performance Characteristics of HDNT Derivatives and Related HEDMs

| Compound/Salt | Density (g·cm⁻³) | Detonation Velocity (Vd) (m·s⁻¹) | Detonation Pressure (P) (GPa) |

|---|---|---|---|

| Hydrazinium 3,5-dinitroamino-1,2,4-triazole (HDNAT) | 1.89 | 9000 | 36.0 |

| Monohydrazinium 3,5-bis(dinitromethyl)-1,2,4-triazolate | 1.965 | 9086 (Calculated) | 38.7 (Calculated) |

| Monoammonium 3,5-bis(dinitromethyl)-1,2,4-triazolate | 1.957 | 9271 (Calculated) | 41.0 (Calculated) |

| RDX (Reference) | 1.82 | 8750 | 34.0 |

Development of Insensitive High Explosives (IHEs) based on this compound

While pure, neat this compound is reported to be sensitive to impact and friction, the development of Insensitive High Explosives (IHEs) has been a major focus of research involving its derivatives. rsc.orgresearchgate.net The goal is to create materials that maintain high performance while being significantly less vulnerable to accidental detonation from stimuli such as shock, friction, or heat. This is often achieved by forming salts or introducing specific functional groups to the triazole ring, which can increase molecular stability through mechanisms like hydrogen bonding and favorable crystal packing.

Energetic salts are a key area of IHE development, as they can combine high energy density with reduced sensitivity. mdpi.com For example, ionic derivatives of 3,3′-dinitro-5,5′-bis-1,2,4-triazole-1,1′-diol have been found to be thermally stable and insensitive compounds that are safe to handle while possessing powerful energetic properties. acs.org The formation of salts with nitrogen-rich cations is a common strategy.

The derivative 3-nitro-1,2,4-triazol-5-one (NTO), which shares the nitrotriazole structure, is a primary example of a successful IHE. It has been approved as a replacement for RDX in several insensitive munitions (IM) formulations, such as IMX-101. nih.govnih.gov This demonstrates the utility of the nitrotriazole framework in achieving the desired balance of performance and insensitivity required for modern munitions. Research into derivatives of this compound continues this trend, aiming to produce novel IHEs with even better performance profiles.

Table 2: Sensitivity Data for Selected Triazole-Based Compounds

| Compound | Impact Sensitivity | Friction Sensitivity |

|---|---|---|

| Hydrazinium 3,5-dinitroamino-1,2,4-triazole (HDNAT) | H₅₀ = 26.8 cm | 92% (Explosion Probability) |

| Neat this compound (HDNT) | Sensitive | Sensitive |

Integration into Composite Energetic Formulations

Composite energetic formulations, such as polymer-bonded explosives (PBXs) and propellants, consist of a mixture of ingredients, typically an oxidizer, a fuel/binder, and other performance-enhancing additives. The properties of this compound and its derivatives make them suitable for inclusion in such composites.

Potential in Propellants and Pyrotechnic Compositions

The characteristics of this compound derivatives also suggest their potential use in solid rocket propellants and pyrotechnic mixtures. In propellant formulations, a high energy release and the generation of a large volume of gas are primary requirements. Triazole-based energetic compounds are known for these properties. energetic-materials.org.cn

Specifically, the derivative Hydrazinium 3,5-dinitroamino-1,2,4-triazole (HDNAT) has been identified as a candidate for propellant applications, with the potential to increase the burning rate of the formulation. energetic-materials.org.cn A higher burning rate is a desirable characteristic in many rocket motor designs. The halogen-free nature of HDNT and its derivatives is another significant advantage over common oxidizers like ammonium perchlorate (B79767), as it results in combustion products that are less detrimental to the environment and produce less visible smoke, a key factor for military applications. The formation of salts with various metal cations could also allow for its use in pyrotechnic compositions to produce colored flames, although this application is less explored than its use in high explosives and propellants.

Future Perspectives and Emerging Research Directions

Design of Novel 3,5-Dinitro-1H-1,2,4-triazole Derivatives with Enhanced Properties

The chemical versatility of the this compound (HDNT) scaffold allows for the synthesis of a wide array of derivatives with fine-tuned properties. Research is focused on creating new compounds that offer improved thermal stability, reduced sensitivity to external stimuli (like impact and friction), and superior energetic performance.

The table below summarizes the properties of selected HDNT derivatives, illustrating the impact of different cations on their performance characteristics.

| Compound Name | Cation | Decomposition Temperature (°C) | Sensitivity | Key Feature |

| Ammonium (B1175870) 3,5-dinitro-1,2,4-triazolate | Ammonium | >200 | Low | Energetic with good thermal stability. rsc.org |

| Guanidinium (B1211019) 3,5-dinitro-1,2,4-triazolate | Guanidinium | >250 | Very Low | High thermal stability and low sensitivity. rsc.org |

| Aminoguanidinium 3,5-dinitro-1,2,4-triazolate | Aminoguanidinium | >230 | Low | Potential for energetic applications. rsc.org |

| 1-Amino-3,5-dinitro-1,2,4-triazole (ADNT) | N/A (covalent) | 225.8 | Insensitive (H₅₀ > 112cm) | Insensitive explosive with good performance. energetic-materials.org.cn |

This table is interactive. Click on the headers to sort the data.

Future research will likely focus on synthesizing derivatives with even higher nitrogen content and oxygen balance, pushing the boundaries of energetic performance while maintaining or improving safety standards. The exploration of novel cations and the strategic introduction of functional groups will continue to be a fruitful avenue for the discovery of advanced energetic materials.

Advanced Characterization Techniques for In-situ Monitoring of Energetic Processes

Understanding the fundamental physical and chemical changes that energetic materials undergo during decomposition and detonation is crucial for developing safer and more reliable compounds. Advanced in-situ characterization techniques are indispensable tools for monitoring these rapid and complex processes in real-time.

Synchrotron-based X-ray techniques, such as time-resolved X-ray diffraction (TR-XRD) and X-ray absorption spectroscopy (XAS), are powerful methods for probing the atomic and electronic structures of materials under operational conditions. nih.govenergy.gov These techniques can provide real-time information on crystal structure changes, chemical reactions, and the formation of intermediate species during energetic events. nih.govenergy.gov For instance, the combination of TR-XRD with mass spectrometry allows for the simultaneous monitoring of structural changes and gas evolution during thermal decomposition. energy.gov

Another promising area is the use of high-speed imaging and spectroscopic methods. Techniques like phase contrast imaging (PCI), available at facilities like the Advanced Photon Source, enable the observation of microstructural deformation mechanisms such as void collapse, cracking, and plasticity in real-time during impact. researchgate.net Optical microscopy and spectroscopy also offer valuable, non-destructive ways to study electrochemical energy systems, which share some characterization challenges with energetic materials. researchgate.net

The development of these in-situ diagnostic tools is essential for:

Elucidating reaction mechanisms and kinetics.

Identifying transient intermediates.

Understanding the influence of microstructure on sensitivity and performance.

Validating theoretical models of detonation and decomposition.

Future advancements in detector technology and data acquisition systems will further enhance the temporal and spatial resolution of these techniques, providing unprecedented insight into the complex behavior of this compound and its derivatives under extreme conditions.

Molecular and Crystal Engineering for Tailored Energetic Performance and Stability

Molecular and crystal engineering provide powerful strategies for rationally designing energetic materials with desired properties. By controlling the arrangement of molecules in the crystal lattice, it is possible to influence key characteristics such as density, stability, and sensitivity.

The crystal structure of an energetic material is a critical determinant of its performance. For this compound, different polymorphs (a triclinic and a monoclinic form) have been identified, each with its own distinct crystal packing and properties. researchgate.net The formation of hydrates can also significantly alter the crystal structure and intermolecular interactions. researchgate.netnih.gov

A key aspect of crystal engineering is the control of intermolecular interactions, such as hydrogen bonding. These interactions play a crucial role in stabilizing the crystal lattice and can influence the material's sensitivity to mechanical stimuli. By designing molecules that form robust, three-dimensional hydrogen-bonding networks, it is possible to create more stable and less sensitive energetic materials. nih.gov The study of Hirshfeld surfaces can reveal the nature and extent of these intermolecular contacts. nih.gov

Co-crystallization is another emerging strategy. By combining an energetic molecule like a derivative of HDNT with a non-energetic co-former, it is possible to create a new crystalline solid with modified properties. This approach can be used to improve the stability and reduce the sensitivity of highly energetic compounds without compromising their performance.

Future research in this area will leverage a deeper understanding of structure-property relationships to design and synthesize HDNT-based materials with precisely tailored performance and stability characteristics.

Computational Materials Design and High-Throughput Screening of Energetic Compounds

Computational methods have become an indispensable tool in the discovery and design of new energetic materials. Quantum-chemical calculations and molecular dynamics simulations allow researchers to predict a wide range of properties for novel compounds before they are synthesized in the laboratory, saving significant time and resources. researchgate.net

Density functional theory (DFT) is widely used to calculate key parameters such as:

Heats of formation (HOFs)

Geometric and electronic structures

Detonation velocities and pressures

Bond dissociation energies to predict thermal stability researchgate.netnih.gov

These calculations enable the systematic investigation of how different functional groups and substituents affect the performance and stability of the parent molecule. nih.gov For example, computational studies have shown that introducing electron-withdrawing groups like -NO₂ can improve the HOFs and detonation properties of azole-based compounds. researchgate.net

High-throughput virtual screening is an emerging approach that combines computational chemistry with machine learning to rapidly evaluate vast libraries of potential energetic molecules. nih.gov This method can screen tens of thousands of candidate structures, identifying those with the most promising balance of energy and safety for further investigation. nih.gov This computational pre-selection significantly accelerates the discovery process for new high-performance energetic materials based on scaffolds like this compound. nih.gov

The synergy between computational prediction and experimental synthesis and characterization is crucial. Theoretical models guide experimental efforts toward the most promising candidates, while experimental results provide feedback to refine and improve the accuracy of the computational models. This integrated approach is poised to revolutionize the design and development of next-generation energetic materials.

Q & A

Q. What are the key synthetic routes for 3,5-dinitro-1H-1,2,4-triazole (HDNT), and how can impurities be minimized?

Methodological Answer: HDNT is synthesized via nitration of 3,5-diamino-1,2,4-triazole using sodium nitrite and sulfuric acid, followed by acidification of its potassium salt (K[DN]T) with H₂SO₄ . A critical step is purification by sublimation in vacuo at 110°C to remove azidotriazole impurities formed during incomplete nitration. Impurities like azidotriazole lower decomposition temperatures (from 170°C to ~150°C) and increase sensitivity, necessitating rigorous characterization via HPLC-MS and X-ray diffraction .

Q. How does HDNT’s polymorphism influence its stability and handling?

Methodological Answer: HDNT exhibits two polymorphs: triclinic and monoclinic. The triclinic form is more stable but hygroscopic, requiring storage under inert conditions. Polymorph identification via single-crystal X-ray diffraction is essential, as crystal packing differences affect mechanical sensitivity and thermal decomposition pathways .

Q. What are the primary thermal decomposition mechanisms of HDNT?

Methodological Answer: HDNT decomposes explosively above 170°C. Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) reveals a two-stage decomposition: initial nitro-group elimination (generating NO₂) followed by triazole ring rupture. Kinetic studies using Kissinger or Ozawa methods determine activation energies (~150–180 kJ/mol), critical for safe handling protocols .

Q. How do impurities affect HDNT’s sensitivity and stability?

Methodological Answer: Azidotriazole impurities (from incomplete nitration) reduce thermal stability and increase friction sensitivity (from >10 J to <5 J). Mitigation involves optimizing nitration time (18–24 hrs) and post-synthesis washing with ice-cold ethanol. Sensitivity testing via BAM friction/pendulum tests must precede storage .

Q. What spectroscopic techniques are optimal for characterizing HDNT derivatives?

Methodological Answer:

- NMR : ¹H/¹³C NMR for confirming nitro-group substitution patterns.

- FT-IR : Bands at 1540–1560 cm⁻¹ (asymmetric NO₂) and 1350–1380 cm⁻¹ (symmetric NO₂).

- XRD : To identify polymorphs and hydrate forms (e.g., (HDNT)₃·4H₂O) .

Advanced Research Questions

Q. How can HDNT be functionalized to create nitrogen-rich energetic salts?

Methodological Answer: HDNT reacts with nitrogen-rich cations (e.g., guanidinium, aminotetrazolium) via metathesis in aqueous ethanol. For example, aminotetrazolium-DNT salts exhibit low friction sensitivity (<5 N) and high thermal stability (>200°C). Characterization includes impact sensitivity (IS > 20 J) and detonation velocity calculations (e.g., 8500 m/s via EXPLO5 software) .

Q. What strategies improve the hydrolytic stability of HDNT-based formulations?

Methodological Answer: Encapsulation in polymeric matrices (e.g., polyvinylpyrrolidone) reduces hygroscopicity. Accelerated aging studies (85°C/85% RH for 168 hrs) with FT-IR monitoring show that hydrophobic coatings (e.g., paraffin) suppress water absorption by >50% .

Q. How do substituents on triazole derivatives affect antimicrobial activity?

Methodological Answer: Schiff base derivatives (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) synthesized via condensation with substituted benzaldehydes show structure-activity relationships. Bioassays on E. coli and S. aureus (disc diffusion, MIC) reveal electron-withdrawing groups (e.g., -NO₂) enhance activity (MIC ~25 µg/mL) .

Q. What computational methods predict HDNT’s detonation performance?

Methodological Answer: Density functional theory (DFT) at B3LYP/6-311++G** level calculates heats of formation (HOF) and crystal densities. Coupled with Cheetah thermochemical code, predicted detonation pressures (e.g., 32 GPa for HDNT/CL-20 cocrystals) guide formulation design .

Q. How can high-temperature calorimetry resolve HDNT’s thermodynamic properties?

Methodological Answer: Calvet microcalorimetry (2–4 mg samples, 25–300°C) measures enthalpy of sublimation (ΔsubH) and decomposition (ΔdecH). For HDNT, ΔsubH ≈ 120 kJ/mol, critical for vapor pressure modeling and storage safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.